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molecular formula C14H15NO3 B8807379 1-cyclopropyl-4-methoxy-3-methyl-1H-indole-6-carboxylic acid

1-cyclopropyl-4-methoxy-3-methyl-1H-indole-6-carboxylic acid

Cat. No. B8807379
M. Wt: 245.27 g/mol
InChI Key: IGCWIZPJGNPHSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093389B2

Procedure details

4.66 mL of 5 N NaOH aqueous was added to a solution of 3.19 g of ethyl 1-cyclopropyl-3-methyl-4-methoxy-1H-indole-6-carboxylate in 32 mL of MeOH and the mixture was stirred at 60° C. overnight. The mixture was cooled and 46.6 mL of 1N HCl was added thereto. The precipitate was filtered, collected and dried in vacuo to afford 2.70 g of 1-Cyclopropyl-3-methyl-4-methoxy-1H-indole-6-carboxylic acid as a colorless solid.
Name
Quantity
4.66 mL
Type
reactant
Reaction Step One
Name
ethyl 1-cyclopropyl-3-methyl-4-methoxy-1H-indole-6-carboxylate
Quantity
3.19 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
46.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH:3]1([N:6]2[C:14]3[C:9](=[C:10]([O:20][CH3:21])[CH:11]=[C:12]([C:15]([O:17]CC)=[O:16])[CH:13]=3)[C:8]([CH3:22])=[CH:7]2)[CH2:5][CH2:4]1.Cl>CO>[CH:3]1([N:6]2[C:14]3[C:9](=[C:10]([O:20][CH3:21])[CH:11]=[C:12]([C:15]([OH:17])=[O:16])[CH:13]=3)[C:8]([CH3:22])=[CH:7]2)[CH2:4][CH2:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
4.66 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
ethyl 1-cyclopropyl-3-methyl-4-methoxy-1H-indole-6-carboxylate
Quantity
3.19 g
Type
reactant
Smiles
C1(CC1)N1C=C(C2=C(C=C(C=C12)C(=O)OCC)OC)C
Name
Quantity
32 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
46.6 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)N1C=C(C2=C(C=C(C=C12)C(=O)O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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